molecular formula C13H23NO4 B13514946 1-(tert-Butoxycarbonyl)-5-ethylpiperidine-2-carboxylic acid

1-(tert-Butoxycarbonyl)-5-ethylpiperidine-2-carboxylic acid

Cat. No.: B13514946
M. Wt: 257.33 g/mol
InChI Key: BAGWUHWHMHOEGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(tert-Butoxycarbonyl)-5-ethylpiperidine-2-carboxylic acid is a chemical compound widely used in organic synthesis. It features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group and an ethyl group. The Boc group is commonly used to protect amines during chemical reactions, making this compound valuable in various synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-Butoxycarbonyl)-5-ethylpiperidine-2-carboxylic acid typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis of Precursors: Large-scale synthesis of piperidine and Boc-protected intermediates.

    Optimization of Reaction Conditions: Use of optimized reaction conditions to ensure high yield and purity.

    Purification: Purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(tert-Butoxycarbonyl)-5-ethylpiperidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the Boc group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

1-(tert-Butoxycarbonyl)-5-ethylpiperidine-2-carboxylic acid has numerous applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the synthesis of peptides and proteins by protecting amine groups.

    Medicine: Utilized in the development of pharmaceuticals, particularly in drug design and discovery.

    Industry: Applied in the production of fine chemicals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(tert-Butoxycarbonyl)-5-ethylpiperidine-2-carboxylic acid primarily involves its role as a protecting group. The Boc group protects amines from unwanted reactions during synthesis. It can be selectively removed under acidic conditions, revealing the free amine for further reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

    1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid: Similar structure but lacks the ethyl group.

    1-(tert-Butoxycarbonyl)-2-pyrrolidinone: Contains a pyrrolidinone ring instead of a piperidine ring.

    N-Boc-1H-pyrazole-4-boronic acid: Features a pyrazole ring with a Boc group.

Uniqueness: 1-(tert-Butoxycarbonyl)-5-ethylpiperidine-2-carboxylic acid is unique due to the presence of both the Boc protecting group and the ethyl substitution on the piperidine ring. This combination provides specific reactivity and stability, making it valuable in synthetic applications where selective protection and deprotection of amines are required.

Properties

Molecular Formula

C13H23NO4

Molecular Weight

257.33 g/mol

IUPAC Name

5-ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid

InChI

InChI=1S/C13H23NO4/c1-5-9-6-7-10(11(15)16)14(8-9)12(17)18-13(2,3)4/h9-10H,5-8H2,1-4H3,(H,15,16)

InChI Key

BAGWUHWHMHOEGP-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(N(C1)C(=O)OC(C)(C)C)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.